Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate
CAS No.: 1708268-08-9
Cat. No.: VC3185042
Molecular Formula: C14H13ClN2O3
Molecular Weight: 292.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1708268-08-9 |
---|---|
Molecular Formula | C14H13ClN2O3 |
Molecular Weight | 292.72 g/mol |
IUPAC Name | ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate |
Standard InChI | InChI=1S/C14H13ClN2O3/c1-3-20-14(18)11-8-12(16-17-13(11)15)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3 |
Standard InChI Key | VLAVCLPYMJMGMB-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=C(C=C2)OC |
Canonical SMILES | CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=C(C=C2)OC |
Introduction
Chemical Structure and Properties
Molecular Structure
Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate features a pyridazine core with four key functional groups strategically positioned:
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A chloro (-Cl) substituent at position 3 of the pyridazine ring
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A 4-methoxyphenyl group at position 6
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An ethyl carboxylate (-COOC₂H₅) group at position 4
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The characteristic N=N bond in the pyridazine ring
This arrangement creates a molecule with multiple reactive sites and functional handles, making it valuable for both chemical research and potential pharmaceutical applications. The compound shares structural similarities with other pyridazine derivatives described in the literature, such as 3-chloro-5,6-bis(4-methoxyphenyl)-pyridazine-4-carboxylic acid ethyl ester .
Physical Properties
Based on similar pyridazine derivatives, Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate likely exists as a crystalline solid at room temperature. Comparison with the related compound 3-chloro-5,6-bis(4-methoxyphenyl)-pyridazine-4-carboxylic acid ethyl ester, which appears as "brown needles" with a melting point of 122–124°C, suggests that our target compound may have similar physical characteristics .
Table 1: Estimated Physical Properties of Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate
Synthesis Methods
Conventional Synthesis Approaches
The synthesis of Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate likely follows a similar pathway to related pyridazine derivatives described in the search results. A plausible synthetic route would involve:
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Preparation of a suitable hydrazone derivative from 4-methoxybenzaldehyde
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Cyclization of the hydrazone with ethyl cyanoacetate or diethyl malonate in the presence of a base such as sodium hydroxide to form the intermediate pyridazinone
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Chlorination of the pyridazinone using phosphoryl chloride to yield the final 3-chloropyridazine product
Based on the synthesis procedure described for similar compounds, the chlorination step would typically involve:
"A mixture of the pyridazinone (0.002 mol) and phosphoryl chloride (6 ml) is heated to 100°C on an oil bath for several hours. After cooling, excess reagent is removed under reduced pressure, and the mixture is poured into a mixture of ice and 10% ammonia. The precipitate is filtered, washed with water, and recrystallized from ethanol."
Biological Activities
Anticancer Activity
Pyridazine derivatives have shown promising anticancer properties in various studies. The structural arrangement in Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate, particularly the 4-methoxyphenyl group at position 6 and the chloro substituent at position 3, may contribute to potential cytotoxic effects against cancer cells. These compounds could interact with specific targets involved in cancer progression, although detailed mechanisms would require further investigation.
Table 2: Potential Biological Activities of Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate
Structure Modification and Derivatization
Reactivity at the Chloro Position
The chloro group at position 3 of Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate represents a reactive site for nucleophilic substitution reactions. Based on the information provided for similar compounds, this position can undergo reactions with various nucleophiles, particularly amines, to generate new derivatives .
Search result describes a general procedure for such substitutions:
"A mixture of 3-chlorpyridazine (0.002 mol) and substituted aniline (0.04 mol) was refluxed in EtOH (30-40 ml) on an oil bath for some hours following the reaction by TLC. After reaction completion, the mixture evaporated to dryness and the precipitate washed with cold water and recrystallised from ethanol."
This substitution pattern allows for the generation of diverse libraries of compounds with potentially enhanced or modified biological activities.
Modifications of the Ester Group
The ethyl carboxylate group at position 4 provides another site for structural modification. Potential transformations include:
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Hydrolysis to the corresponding carboxylic acid
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Transesterification to form different esters
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Amidation to form carboxamide derivatives
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Reduction to hydroxymethyl or aldehyde functionalities
These modifications can significantly alter the compound's physicochemical properties, including solubility, lipophilicity, and hydrogen-bonding capacity, potentially leading to improved pharmacokinetic profiles.
Comparative Analysis
Comparison with Related Compounds
Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate shares structural similarities with several compounds mentioned in the search results:
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Ethyl 6-(3-methoxyphenyl)pyridazine-4-carboxylate (CAS No.: 2098113-37-0):
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Lacks the chloro substituent at position 3
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Has the methoxy group at position 3 rather than position 4 of the phenyl ring
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Shares the basic pyridazine core with an ethyl carboxylate at position 4
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3-Chloro-5,6-bis(4-methoxyphenyl)-pyridazine-4-carboxylic acid ethyl ester:
Table 3: Structural Comparison of Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate with Related Compounds
Structure-Activity Relationships
Analysis of the structural features of Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate and related compounds suggests several structure-activity relationships:
These structure-activity relationships can guide the rational design of new derivatives with optimized properties for specific applications.
Applications in Medicinal Chemistry
Drug Discovery Applications
Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate represents a valuable starting point for medicinal chemistry programs due to its structural features and potential biological activities. The compound can serve as:
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A lead structure for the development of new therapeutic agents, particularly in areas such as antimicrobial, anticancer, cardiovascular, and anti-inflammatory drugs
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A scaffold for the creation of focused libraries through systematic modification of the chloro, methoxy, and ester functionalities
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A tool compound for investigating biological mechanisms related to the activity of pyridazine-based molecules
Synthetic Building Block
Beyond its direct biological applications, Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate can function as an important synthetic intermediate for the preparation of more complex structures. The reactive chloro group enables diverse transformations, while the ester functionality provides additional modification opportunities, making this compound a versatile building block in heterocyclic chemistry.
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